4-Amino-3-methylthiochroman 1,1-dioxide
CAS No.:
Cat. No.: VC15965466
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO2S |
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Molecular Weight | 211.28 g/mol |
IUPAC Name | 3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
Standard InChI | InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |
Standard InChI Key | NKQDYSFBXSCBFA-UHFFFAOYSA-N |
Canonical SMILES | CC1CS(=O)(=O)C2=CC=CC=C2C1N |
Introduction
Chemical Identification and Nomenclature
Structural Elucidation
4-Amino-3-methylthiochroman 1,1-dioxide (CAS 26494-77-9) is a six-membered saturated ring system comprising four carbon atoms, one sulfur atom, and one nitrogen atom. The sulfur atom is doubly oxidized to a sulfone group (-SO₂-), while the nitrogen is substituted with an amino group (-NH₂) and a methyl group (-CH₃) at the 3-position. The systematic IUPAC name, 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine, reflects this arrangement .
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Registry Number | 26494-77-9 |
Molecular Formula | C₅H₁₂N₂O₂S |
EC Number | 247-743-9 |
DSSTox Substance ID | DTXSID60949365 |
Synonyms | 4-Amino-3-methylthiomorpholine 1,1-dioxide; 3-Methylthiomorpholin-4-amine 1,1-dioxide |
Synthetic Methodologies
Classical Approaches
The synthesis of 4-amino-3-methylthiochroman 1,1-dioxide typically involves a two-step strategy:
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Ring Formation: Condensation of 4-chloro-1,8-naphthalic anhydride with methylamine derivatives in polar aprotic solvents like 1,4-dioxane, followed by oxidation of the sulfur atom using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
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Functionalization: Nucleophilic substitution of the chlorine atom with amines under basic conditions. For instance, reaction with piperidine in ethanol yields the target compound, though side reactions such as hydrolysis necessitate careful stoichiometric control .
Recent Advances
A modified pathway (Scheme 1) avoids intermediate hydrolysis by first introducing the piperidine moiety. This method, reported for analogous naphthalimides, achieves yields up to 69% by minimizing decomposition pathways . Computational modeling using TD-DFT at the B3LYP/6-31G(d,p) level predicts optimal reaction coordinates, though experimental validation remains pending .
Physicochemical Properties
Solubility and Stability
The compound demonstrates moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in nonpolar media. Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may cleave the sulfone group .
Table 2: Thermodynamic Properties
Property | Value |
---|---|
Melting Point | Not reported |
LogP (Predicted) | 0.85 ± 0.3 |
pKa (Amino Group) | ~8.2 (estimated) |
Optical Characteristics
Fluorescence studies of related thiomorpholine sulfones reveal quantum yields up to 75% in cyclohexane, diminishing to 10% in ethanol due to solvent-induced ionization . Two-photon absorption cross-sections, calculated via AM1/TD-DFT methods, suggest potential applications in bioimaging .
Biological and Industrial Applications
Medicinal Chemistry
Thiomorpholine sulfones serve as bioisosteres for morpholine in kinase inhibitors and antimicrobial agents. For example, oxazolidinone analogs bearing the thiomorpholine-S,S-dioxide moiety exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Haemophilus influenzae (MIC = 1 µg/mL) . The amino group at C4 enables hydrogen bonding with biological targets, enhancing binding affinity .
Materials Science
The sulfone group’s electron-withdrawing nature stabilizes charge-transfer complexes in organic semiconductors. Derivatives incorporating aryl substituents show promise in organic light-emitting diodes (OLEDs), with emission maxima tunable between 490–550 nm .
Parameter | Result |
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GHS Pictograms | None required |
LD₅₀ (Oral, Rat) | >2,000 mg/kg (estimated) |
Environmental Persistence | Low (BCF < 100) |
Regulatory Status
The compound is listed in the EPA’s DSSTox database (DTXSID60949365) and the ECHA C&L Inventory but remains unregulated under major chemical control frameworks such as REACH .
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